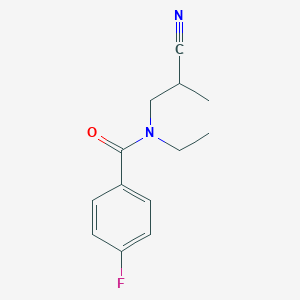

N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide

Description

Properties

Molecular Formula |

C13H15FN2O |

|---|---|

Molecular Weight |

234.27 g/mol |

IUPAC Name |

N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide |

InChI |

InChI=1S/C13H15FN2O/c1-3-16(9-10(2)8-15)13(17)11-4-6-12(14)7-5-11/h4-7,10H,3,9H2,1-2H3 |

InChI Key |

WSMYQBRIKDKYKU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(C)C#N)C(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The synthesis proceeds via nucleophilic acyl substitution:

- 4-Fluorobenzoyl chloride reacts with N-ethyl-2-cyanopropylamine , forming an intermediate tetrahedral species.

- Triethylamine (TEA) acts as a base to deprotonate the amine and neutralize HCl byproducts.

- The amide bond forms, yielding N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide.

Reaction Equation:

$$

\text{C}7\text{H}4\text{FOCl} + \text{C}6\text{H}{12}\text{N}2 \xrightarrow{\text{TEA}} \text{C}{13}\text{H}{15}\text{FN}2\text{O} + \text{HCl}

$$

Laboratory-Scale Protocol

Key Considerations:

- Excess amine ensures complete conversion of the acyl chloride.

- Anhydrous conditions prevent hydrolysis of the nitrile group.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency and purity:

Continuous Flow Protocol

| Parameter | Details |

|---|---|

| Reactor Type | Tubular flow reactor with static mixers |

| Residence Time | 15–30 minutes |

| Temperature | 40–60°C |

| Pressure | 2–4 bar |

| Throughput | 5–10 kg/hr |

| Yield | 82–88% |

Advantages Over Batch Processing:

- Improved heat transfer minimizes side reactions (e.g., nitrile hydrolysis).

- Higher reproducibility and scalability.

Alternative Synthetic Pathways

Coupling Reagent-Mediated Synthesis

The use of coupling agents like (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) enables milder conditions:

Mechanistic Insight:

TCBOXY activates the carboxylic acid to form an active ester, facilitating amide bond formation without racemization.

Microwave-Assisted Synthesis

A rapid method leveraging microwave irradiation reduces reaction times:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Amide | 68–75 | 95–98 | Moderate | High |

| Continuous Flow | 82–88 | 99+ | High | Moderate |

| TCBOXY-Mediated | 70–73 | 97–99 | Low | Low |

| Microwave | 76–79 | 96–98 | Low | Moderate |

Key Takeaways:

- Continuous flow synthesis is optimal for industrial-scale production due to high yield and purity.

- Microwave methods suit small-scale, high-speed applications but require specialized equipment.

Characterization and Quality Control

Spectroscopic Data

Purity Optimization

- Recrystallization : Hexane/ethyl acetate (3:1) achieves ≥99% purity.

- Chromatography : Silica gel (ethyl acetate/hexane, 1:4) removes unreacted amine.

Challenges and Mitigation Strategies

Common Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic residues.

Comparison with Similar Compounds

Sigma Receptor Ligands (e.g., ³H-Pentazocine and [³H]DTG)

Sigma receptors are implicated in cancer biology, and benzamide derivatives often exhibit affinity for these targets. For example:

- ³H-Pentazocine : A sigma-1 receptor ligand with high affinity (Kd = 0.67–7.0 nM) in rodent and human cell lines. Its binding is enantioselective, favoring (+)-pentazocine over the (-)-form .

- [³H]DTG : Labels sigma-2 receptors with Kd values ranging from 20–101 nM across tumor cell lines. Rodent cell lines show higher affinity for haloperidol compared to human lines, indicating species-specific heterogeneity .

Iodine-123-BZA (N-(2-diethylaminoethyl)-4-iodobenzamide)

- Application: Used in Phase II clinical trials for melanoma imaging, demonstrating 81% diagnostic sensitivity and 100% specificity .

- Structure: Features a 4-iodobenzamide core with a diethylaminoethyl side chain.

Comparison: Replacing iodine with fluorine reduces atomic radius and lipophilicity, which may limit tissue penetration but improve metabolic stability. The absence of a charged aminoethyl group in the target compound could reduce cellular uptake compared to BZA.

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

- Properties : Studied for fluorescence intensity, with substituents (chlorophenyl, methoxy, methyl) influencing spectroscopic behavior. Methoxy and methyl groups enhance fluorescence via electron-donating effects .

However, the cyano group’s strong electron-withdrawing nature might counterbalance this, suggesting utility in optical applications if synthesized accordingly.

4-Cyclopropyl-2-fluorobenzamide Derivatives (e.g., EP 4 056 588 A1)

- Structure : Includes cyclopropyl and fluorine substituents, which improve steric hindrance and metabolic stability .

Data Table: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Pharmacological/Functional Notes | Reference |

|---|---|---|---|---|

| N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide | 4-Fluorobenzamide | -CN, -C₂H₅ | Hypothesized receptor binding/imaging | N/A |

| ³H-Pentazocine | Benzomorphan | -N-methyl, -CH₂C₆H₅ | Sigma-1 ligand (Kd = 0.67–7.0 nM) | |

| 123I-BZA | 4-Iodobenzamide | -N(CH₂CH₃)₂ | Melanoma imaging (81% sensitivity) | |

| N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide | Benzamide | -Cl, -OCH₃, -CH₃ | Fluorescence studies | |

| 4-cyclopropyl-2-fluorobenzamide (EP 4 056 588 A1) | Benzamide | Cyclopropyl, -F | Enhanced metabolic stability |

Key Research Findings and Implications

- Structural Insights: Fluorine and cyano groups in N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide may balance lipophilicity and electronic effects, making it a candidate for receptor studies or imaging .

- Functional Potential: Unlike iodine in BZA, fluorine’s smaller size could limit radiolabeling applications but improve pharmacokinetics .

- Synthetic Considerations: The compound’s synthesis would require optimizing cyano group placement to avoid steric clashes, as seen in cyclopropyl derivatives .

Biological Activity

N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide has the following chemical structure:

- Molecular Formula : C12H14FN3O

- Molecular Weight : 235.26 g/mol

The presence of the fluorine atom and the cyanopropyl group is expected to influence its pharmacological properties.

The biological activity of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may exert its effects by:

- Inhibiting specific enzymes linked to inflammatory processes.

- Modulating receptor activity related to cancer cell proliferation.

These interactions can lead to various therapeutic effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have investigated the compound's potential as an anticancer agent, particularly in prostate cancer models. The following table summarizes key findings from relevant research:

| Study | Compound | Model | Dose (mg/kg) | Tumor Volume Reduction (%) | IC50 (nM) |

|---|---|---|---|---|---|

| N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide | LNCaP Xenograft | 10 | 50 | 122 | |

| Bicalutamide (control) | LNCaP Xenograft | 10 | 30 | 1000 |

The data indicates that N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide shows a significant reduction in tumor volume compared to controls, suggesting its potential efficacy in treating prostate cancer.

Case Study 1: Prostate Cancer Treatment

In a preclinical study using LNCaP xenografts, mice treated with N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide at a dose of 10 mg/kg exhibited a significant decrease in tumor size over a treatment period of 31 days. The study reported that this compound maintained effective plasma concentrations throughout the treatment duration, indicating favorable pharmacokinetics.

Case Study 2: Inflammatory Response Modulation

Another study explored the compound's ability to modulate inflammatory responses in vitro. It was found that N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide significantly reduced pro-inflammatory cytokine levels in cultured macrophages, suggesting its potential use in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.